molecular formula C14H18FNO2 B12594111 [4-(4-Fluorophenyl)azepan-4-yl]acetic acid CAS No. 644982-05-8

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid

Cat. No.: B12594111
CAS No.: 644982-05-8
M. Wt: 251.30 g/mol
InChI Key: RZPQGSHMBDNXTL-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid is a chemical compound with the molecular formula C14H18FNO2 It is characterized by the presence of a fluorophenyl group attached to an azepane ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)azepan-4-yl]acetic acid typically involves the reaction of 4-fluorobenzylamine with a suitable azepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired fluorophenyl-azepane linkage . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)azepan-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the azepane ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Bromophenyl)azepan-4-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.

    [4-(4-Chlorophenyl)azepan-4-yl]acetic acid: Contains a chlorine atom instead of fluorine.

    [4-(4-Methylphenyl)azepan-4-yl]acetic acid: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [4-(4-Fluorophenyl)azepan-4-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

644982-05-8

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)azepan-4-yl]acetic acid

InChI

InChI=1S/C14H18FNO2/c15-12-4-2-11(3-5-12)14(10-13(17)18)6-1-8-16-9-7-14/h2-5,16H,1,6-10H2,(H,17,18)

InChI Key

RZPQGSHMBDNXTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(CC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

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